EPZ020411 hydrochloride was developed as part of a series of inhibitors targeting type I protein arginine methyltransferases. It is classified under small molecule inhibitors and specifically targets PRMT6, which plays a crucial role in the regulation of gene expression through histone modification. The compound is commercially available from various suppliers, including MedChemExpress and TargetMol .
The synthesis of EPZ020411 hydrochloride involves several key steps that focus on constructing its unique ethylenediamine side chain, which is critical for its inhibitory activity against PRMT6. The synthesis typically begins with the preparation of the core heteroaromatic structure, followed by the introduction of substituents that enhance selectivity for PRMT6 over other methyltransferases.
This synthetic route allows for the exploration of structure-activity relationships, leading to optimized inhibitors like EPZ020411 .
The molecular structure of EPZ020411 hydrochloride features a complex arrangement that includes:
The compound's structural analysis has been supported by X-ray crystallography studies, revealing how it interacts with PRMT6 at the molecular level, confirming its competitive inhibition mechanism .
EPZ020411 hydrochloride primarily functions through competitive inhibition of PRMT6 by mimicking substrate interactions. Key reactions include:
The effectiveness of EPZ020411 has been demonstrated through various assays measuring its impact on methylation dynamics within cellular environments .
The mechanism of action for EPZ020411 hydrochloride involves:
Data from studies indicate that EPZ020411 can significantly reduce levels of H3R2 methylation in cells overexpressing PRMT6, underscoring its potential as a therapeutic agent in cancer treatment .
These properties are crucial for experimental applications, ensuring reliable handling and effectiveness during research activities .
EPZ020411 hydrochloride has several significant applications in scientific research:
The discovery of EPZ020411 hydrochloride (C₂₅H₃₉ClN₄O₃; MW: 479.06 g/mol) emerged from strategic exploitation of ethylenediamine pharmacophores observed in early PRMT inhibitors [1] [2]. Researchers recognized that the ethylenediamino moiety serves as a critical arginine mimetic, mimicking the substrate's guanidinium group to compete for the arginine-binding pocket of PRMTs. This insight was derived from structural analyses of CMPD-1 (a PRMT4/CARM1 inhibitor) and preliminary PRMT6 binders, where the ethylenediamine group demonstrated hydrogen-bonding interactions with catalytic site residues [2]. Computational modeling confirmed that the protonatable nitrogen atoms in ethylenediamine scaffolds form salt bridges with conserved aspartate residues (e.g., Asp112 in PRMT6), enabling potent inhibition by obstructing substrate access [1] [6].
Table 1: Key Biochemical Properties of EPZ020411
Property | Value | Experimental Context |
---|---|---|
PRMT6 IC₅₀ | 10 nM | Biochemical assay with ³H-SAM |
PRMT1 IC₅₀ | 119 nM | Selectivity profiling against type I PRMTs |
PRMT8 IC₅₀ | 223 nM | Selectivity profiling against type I PRMTs |
Cellular IC₅₀ (H3R2me2a) | 637 nM | A375 cells, Western blot analysis |
Solubility (DMSO) | 86 mg/mL | Physicochemical characterization |
Selectivity optimization of EPZ020411 focused on modifying two key regions: the heteroaromatic core and the aryloxy substituents [1] [7]. Initial leads featuring triazole cores (e.g., Compound 1) showed weak PRMT1–4 inhibition (>20,000 nM IC₅₀) but moderate PRMT6 activity (230 nM). Replacing triazole with pyrrole (Compound 2) enhanced PRMT6 potency (9 nM) and broadened type I PRMT inhibition [2]. Crucially, substituting the meta-trifluoromethyl group with a para-isopropoxy moiety (EPZ020411) amplified steric complementarity with PRMT6's hydrophobic subpocket while diminishing affinity for PRMT1/8:
The trans-cyclobutyl linker with tetrahydro-2H-pyran-4-yl ethoxy further improved cellular permeability by balancing lipophilicity (clogP ≈ 3.5) and polar surface area [4] [6]. Pharmacokinetic studies in rats demonstrated sustained exposure after subcutaneous dosing (5 mg/kg), with unbound blood concentrations exceeding the PRMT6 IC₅₀ for >12 hours [6] [7].
EPZ020411 occupies a distinct niche among type I PRMT inhibitors due to its isoform-preferential profile, contrasting with pan-type I inhibitors like MS023 [2] [3]:
Table 2: Comparative Profiling of Type I PRMT Inhibitors
Inhibitor | PRMT6 IC₅₀ (nM) | PRMT1 IC₅₀ (nM) | PRMT4 IC₅₀ (nM) | Cellular Mechanism |
---|---|---|---|---|
EPZ020411 | 10 | 119 | >75,000 | Competitive substrate inhibition |
MS023 | 4 | 30 | 83 | Pan-type I inhibition |
(R)-2 (SGC6870) | 77 | >50,000 | >50,000 | Allosteric inhibition |
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3
CAS No.: